molecular formula C18H17NO4 B2519243 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2319638-73-6

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2519243
CAS No.: 2319638-73-6
M. Wt: 311.337
InChI Key: JKCWJKBDHTZCMX-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide (CAS: 2319638-73-6 ) is a bicyclic heteroaromatic compound featuring a benzofuran-2-carboxamide core linked to a 4-hydroxytetrahydrobenzofuran moiety via a methylene bridge. This structure combines the rigidity of the benzofuran system with the stereochemical complexity of the partially saturated tetrahydrobenzofuran ring.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(16-10-12-4-1-2-5-14(12)23-16)19-11-18(21)8-3-6-15-13(18)7-9-22-15/h1-2,4-5,7,9-10,21H,3,6,8,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCWJKBDHTZCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the tetrahydrobenzofuran ring can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzofuran derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

7-Methoxybenzofuran-2-carboxamide Derivative

  • Structure : N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
  • Key Difference : Introduction of a methoxy group at the 7-position of the benzofuran ring.

Sulfonamide-Based Analog

  • Structure : 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide (CAS: 2309752-77-8)
  • Key Difference : Replacement of the benzofuran-2-carboxamide moiety with a benzenesulfonamide group linked to a thiazinan ring.
  • Implications : The sulfonamide group introduces hydrogen-bonding capabilities and increased polarity, which may enhance target affinity but reduce membrane permeability.

Physicochemical and Functional Comparisons

Property Target Compound 7-Methoxy Analog Sulfonamide Analog
Molecular Formula C₁₇H₁₇NO₄ (inferred) C₁₈H₁₉NO₅ (inferred) C₁₉H₂₄N₂O₆S₂
Molecular Weight ~299.3 g/mol ~329.3 g/mol 440.5 g/mol
Key Functional Groups Benzofuran carboxamide, tetrahydrobenzofuran hydroxyl Methoxybenzofuran, hydroxyl Benzenesulfonamide, thiazinan dioxide
Potential Solubility Moderate (hydroxyl enhances polarity) Higher (methoxy increases polarity) High (sulfonamide and thiazinan enhance hydrophilicity)

Research Findings and Implications

  • Hydroxylation Patterns : Evidence from hydroxychalcone biotransformation studies (e.g., C-4 hydroxylation in chalcones ) suggests that hydroxylation at specific positions (as seen in the tetrahydrobenzofuran moiety) can dramatically alter reactivity and biological activity.
  • Substituent Effects: The methoxy group in the 7-position analog mirrors strategies used in flavonoid synthesis (e.g., methoxyflavones ) to modulate pharmacokinetics.
  • Sulfonamide vs. Carboxamide : The sulfonamide analog demonstrates how replacing the carboxamide with a sulfonamide group—a common tactic in drug design—can shift selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrases or kinases).

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement, integrating a tetrahydrobenzofuran moiety with a carboxamide functional group. The presence of these functional groups suggests various interactions with biological targets, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Details
Molecular FormulaC16H19NO3
Molecular Weight273.34 g/mol
Functional GroupsHydroxyl (-OH), Carboxamide (-C(O)NH2)
Structural FeaturesTetrahydrobenzofuran moiety

Biological Activities

Research indicates that compounds containing tetrahydrobenzofuran structures exhibit a range of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

1. Anti-inflammatory Effects

Several studies have reported that derivatives of tetrahydrobenzofuran possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. For instance:

  • Case Study : A study demonstrated that tetrahydrobenzofuran derivatives reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

2. Neuroprotective Activity

The neuroprotective effects of tetrahydrobenzofuran derivatives have been documented in various research contexts. These compounds may protect neuronal cells from oxidative stress and apoptosis.

  • Research Finding : In vitro studies have shown that this compound can enhance cell viability in neuronal cell lines exposed to neurotoxic agents.

3. Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes involved in disease pathways.

Enzyme Target Inhibition Type
COX (Cyclooxygenase)Competitive inhibition
LOX (Lipoxygenase)Non-competitive inhibition

The biological activity of this compound is likely attributed to the following mechanisms:

  • Hydrogen Bonding : The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules.
  • Electrophilic Interactions : The unsaturated cyclohexene component may engage in electrophilic addition reactions with nucleophiles in biological systems.
  • Enzyme Modulation : The compound may act as an allosteric modulator or competitive inhibitor for specific enzymes involved in inflammatory and neurodegenerative pathways.

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